molecular formula C10H14N2O2 B12620586 N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide CAS No. 919996-26-2

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide

Cat. No.: B12620586
CAS No.: 919996-26-2
M. Wt: 194.23 g/mol
InChI Key: QIDMNYBQWXDYAY-UHFFFAOYSA-N
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Description

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide is a hydroxamic acid derivative characterized by a glycinamide backbone substituted with an N-hydroxy group and a 2-methylbenzyl moiety at the N~2~ position. Hydroxamic acids are notable for their metal-chelating properties and diverse pharmacological applications, including antimicrobial and anticancer activities .

Properties

CAS No.

919996-26-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-hydroxy-2-[(2-methylphenyl)methylamino]acetamide

InChI

InChI=1S/C10H14N2O2/c1-8-4-2-3-5-9(8)6-11-7-10(13)12-14/h2-5,11,14H,6-7H2,1H3,(H,12,13)

InChI Key

QIDMNYBQWXDYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide typically involves the reaction of N-hydroxyglycinamide with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, making it an effective inhibitor of metalloproteases. This chelation disrupts the enzyme’s active site, preventing it from catalyzing its substrate. Additionally, the compound can interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

The structural uniqueness of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide lies in its substitution pattern. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents at N~2~ Key Functional Groups Molecular Weight logP Pharmacological Relevance
This compound (Target) 2-Methylbenzyl Hydroxamic acid (-NHOH) ~280.3 (est.) ~2.5 (est.) Antimicrobial (hypothesized)
N~2~-(Methanesulfonyl)-N~2~-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]glycinamide 2-Methoxyphenyl, Methanesulfonyl Sulfonamide (-SO2-) 362.45 2.68 Undisclosed (structural study)
N,N~2~-Bis[(4-methoxyphenyl)methyl]glycinamide Dual 4-Methoxybenzyl Amide (-CONH-) 314.38 ~3.0 (est.) No reported bioactivity
(2S)-N-Hydroxy-2-((4-((4-((1S)-1-hydroxy-2-methoxyethyl)phenyl)ethynyl)benzoyl)(methyl)amino)-N',2-dimethylmalonamide Complex aryl-ethynyl substituent Hydroxamic acid, Methoxyethyl ~500 (est.) ~1.5 (est.) Antibacterial (Gram-negative)

Key Observations :

  • The target compound’s hydroxamic acid group distinguishes it from sulfonamide or simple amide analogs (e.g., ), enabling chelation-based mechanisms.
  • The 2-methylbenzyl group provides moderate lipophilicity (logP ~2.5), intermediate between the polar methoxyethyl derivatives (logP ~1.5) and highly lipophilic bis-benzyl analogs (logP ~3.0) .

Pharmacological and Physicochemical Comparisons

Antibacterial Activity
  • The target compound’s hydroxamic acid moiety may inhibit bacterial metalloproteases or histone deacetylases (HDACs), analogous to patented hydroxamic acid derivatives with Gram-negative activity . In contrast, sulfonamide analogs (e.g., ) lack this chelation capacity and are less likely to exhibit similar efficacy.
  • Solubility : Hydroxamic acids often require solubilizers (e.g., cyclodextrins) for aqueous formulation, whereas sulfonamide derivatives (logD ~2.7) may exhibit better intrinsic solubility.
Metabolic Stability
  • The 2-methylbenzyl group may slow oxidative metabolism compared to unsubstituted benzyl analogs, as methyl groups can block cytochrome P450-mediated hydroxylation .

Biological Activity

N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxamic acid structure, which is known for its ability to interact with various biological targets. The presence of the 2-methylphenyl group may influence its lipophilicity and receptor binding properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : Hydroxamic acids are known to inhibit metalloproteinases, which are involved in cancer metastasis and tissue remodeling.
  • Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases by modulating pathways related to oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Metalloproteinases : The compound's hydroxamic acid functionality allows it to chelate zinc ions in the active sites of metalloproteinases, inhibiting their activity.
  • Modulation of Signaling Pathways : It may affect pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects.
  • Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in neuronal cells.

Antitumor Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)8

Enzyme Inhibition Studies

In vitro assays demonstrated that the compound effectively inhibited matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer metastasis.

Concentration (µM)% Inhibition
125
555
1085

Neuroprotection

Research on neuroprotective effects indicated that this compound reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide.

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